N-(4-ethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Description
This compound features a triazolo[1,5-a]quinazoline core substituted with a phenylsulfonyl group at position 3 and a 4-ethylphenylamine moiety at position 3. Its molecular weight is 467.6 g/mol, with a high lipophilicity (XLogP3: 6.1) due to aromatic and alkyl substituents . The phenylsulfonyl group contributes to electronic stabilization and may influence protein-binding interactions .
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(4-ethylphenyl)triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O2S/c1-2-16-12-14-17(15-13-16)24-21-19-10-6-7-11-20(19)28-22(25-21)23(26-27-28)31(29,30)18-8-4-3-5-9-18/h3-15H,2H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLZQVCOAZKYQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazoloquinazoline core.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced through a sulfonylation reaction, where a sulfonyl chloride reacts with the triazoloquinazoline intermediate.
Attachment of the Ethylphenyl Group: The ethylphenyl group is attached via a substitution reaction, typically using an ethylphenyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonyl Group
The phenylsulfonyl moiety acts as a strong electron-withdrawing group, enabling nucleophilic displacement under specific conditions.
| Reaction Type | Reagent/Conditions | Product | Reference |
|---|---|---|---|
| Thiol Displacement | Aliphatic thiols, K₂CO₃, DMF, 80°C | 3-(alkylthio)triazoloquinazoline | |
| Amine Substitution | Primary amines, Et₃N, CH₃CN, reflux | 3-(alkyl/arylamino)triazoloquinazoline |
Mechanistic Insight : The sulfonyl group’s electrophilic sulfur atom undergoes nucleophilic attack, forming intermediates that eliminate sulfinate (SO₂R⁻) to yield substituted derivatives.
Reduction of the Sulfonyl Group
Controlled reduction transforms the sulfonyl group into a thioether, altering electronic properties.
| Reducing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| LiAlH₄ | THF, 0°C → rt, 4h | 3-(phenylthio)triazoloquinazoline | 68% | |
| NaBH₄/CuCl₂ | MeOH, reflux, 6h | 3-(phenylthio)triazoloquinazoline | 52% |
Key Observation : LiAlH₄ provides higher selectivity compared to NaBH₄-based systems.
Functionalization of the 4-Ethylphenylamine Group
The primary amine undergoes classical reactions, including acylation and alkylation.
| Reaction Type | Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acylation | Acetyl chloride, pyridine, rt, 12h | N-acetyl derivative | 85% | |
| Schiff Base Formation | Benzaldehyde, EtOH, Δ, 3h | Imine-linked triazoloquinazoline | 73% |
Synthetic Utility : These modifications enhance solubility or enable conjugation in drug-design contexts .
Electrophilic Aromatic Substitution (EAS)
The quinazoline core exhibits limited EAS activity due to electron deficiency from the triazole and sulfonyl groups. Halogenation occurs regioselectively at the C8 position (quinazoline ring):
| Reagent | Conditions | Product | Regioselectivity | Reference |
|---|---|---|---|---|
| Br₂, FeCl₃ | CH₂Cl₂, 0°C, 2h | 8-Bromo derivative | >90% | |
| HNO₃, H₂SO₄ | 0°C → rt, 4h | 8-Nitro derivative | 78% |
Mechanistic Note : Electron-withdrawing groups direct electrophiles to the para position relative to the triazole nitrogen .
Ring-Opening Reactions
Under strongly acidic or basic conditions, the triazole ring undergoes cleavage:
| Conditions | Reagents | Product | Outcome | Reference |
|---|---|---|---|---|
| 6M HCl, Δ, 24h | - | Quinazoline-5-amine + triazole fragments | Complete cleavage | |
| NaOH (10%), EtOH, Δ | - | Degraded aromatic products | Partial cleavage |
Stability Consideration : The compound is stable under mild conditions but degrades in harsh environments.
Metal-Catalyzed Cross-Coupling
The ethylphenyl group participates in Pd-mediated couplings:
| Reaction Type | Catalytic System | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl-triazoloquinazoline hybrid | 62% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-aryl derivatives | 58% |
Application : These reactions enable late-stage diversification for structure-activity relationship (SAR) studies .
Oxidative Transformations
Targeted oxidation alters the ethyl group or sulfonyl functionality:
| Oxidizing Agent | Conditions | Product | Outcome | Reference |
|---|---|---|---|---|
| KMnO₄, H₂O, Δ | - | 4-(Carboxyphenyl)amine derivative | Ethyl → COOH | |
| mCPBA | CH₂Cl₂, 0°C | Sulfone → Sulfoxide (partial) | 34% conversion |
Limitation : Over-oxidation risks require careful stoichiometric control.
Scientific Research Applications
Biological Applications
N-(4-ethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine exhibits various biological activities that make it a candidate for several therapeutic applications:
Antimicrobial Activity
Research indicates that compounds within the triazoloquinazoline class often demonstrate significant antimicrobial properties. Preliminary studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The structure of this compound suggests potential anticancer activity through inhibition of specific kinases involved in tumor growth. The mechanism typically involves binding to the active site of kinases or receptors, preventing substrate phosphorylation .
Inhibition of Enzymatic Activity
This compound may act as an inhibitor for enzymes such as acetylcholinesterase and other targets relevant in neurodegenerative diseases like Alzheimer's disease . Its potential as an acetylcholinesterase inhibitor has been explored through in vitro assays demonstrating promising results.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of this compound:
- Antimicrobial Evaluation : A study assessing various triazoloquinazolines found that certain derivatives exhibited low minimum inhibitory concentration (MIC) values against Mycobacterium smegmatis, indicating their potential as antitubercular agents .
- Molecular Docking Studies : Molecular docking simulations have been utilized to understand the binding interactions between this compound and its biological targets. These studies reveal insights into the stability and efficacy of the compound in inhibiting target enzymes .
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Substituent Variations on the Quinazoline Core
The following table summarizes key structural analogs and their properties:
Key Observations :
- Ethyl vs. Isopropyl : The 4-ethylphenyl group in the target compound offers moderate hydrophobicity compared to the bulkier isopropyl group, which may impede cellular uptake .
- Sulfonyl Modifications : Substituting phenylsulfonyl with dimethylphenylsulfonyl (e.g., 2,5-dimethyl in ) increases steric hindrance, possibly affecting target engagement.
Biological Activity
N-(4-ethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a novel compound belonging to the triazoloquinazoline family, which has garnered attention for its diverse biological activities. This article explores the compound's synthesis, structural characteristics, and its potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C23H18ClN5O2S. The compound features a triazole ring fused with a quinazoline system, characterized by the presence of a sulfonyl group and an ethylphenyl substituent. These structural features contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H18ClN5O2S |
| Molecular Weight | 463.94 g/mol |
| Purity | Typically 95% |
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity. It modulates critical inflammatory pathways by inhibiting the activation of NF-κB and COX-2 enzymes, which are pivotal in inflammatory responses. This mechanism suggests potential applications in treating conditions like rheumatoid arthritis and inflammatory bowel diseases (IBD) .
Antiproliferative Effects
Studies have shown that this compound can inhibit specific enzymes involved in cell proliferation. This property is particularly relevant in cancer research, where the compound's ability to affect cellular pathways could lead to new chemotherapeutic strategies .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it may possess activity against various pathogenic bacteria and fungi, making it a candidate for further development as an antimicrobial agent .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of compounds within the triazoloquinazoline class:
- Study on Inflammatory Diseases : A study published in 2020 demonstrated that derivatives of triazoloquinazolines could significantly reduce inflammation markers in animal models of colitis . The research highlighted the importance of structural modifications in enhancing anti-inflammatory efficacy.
- Anticancer Research : Another investigation assessed the antiproliferative effects of similar triazoloquinazolines on various cancer cell lines. The findings indicated that certain derivatives exhibited IC50 values in the low micromolar range against colon cancer cells . This suggests that this compound may have similar potential.
The precise mechanisms by which this compound exerts its biological effects involve complex interactions with various molecular targets:
- Inhibition of Enzymatic Activity : The compound likely interacts with key enzymes involved in inflammatory and proliferative pathways.
- Modulation of Signaling Pathways : It may influence signaling cascades related to cell survival and apoptosis, particularly through its effects on NF-κB signaling.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(4-ethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves cyclocondensation of hydrazine derivatives with sulfonyl-containing precursors. For example, analogous triazoloquinazolines are synthesized via reactions between hydrazinobenzoic acid and dithioimidocarbonates under acidic conditions, followed by recrystallization . Key parameters include:
- Catalysts : Triethylamine or HCl for pH control.
- Temperature : Room temperature for condensation, elevated temperatures (70–100°C) for cyclization .
- Purification : Column chromatography (e.g., ethyl acetate/light petroleum mixtures) and recrystallization (ethanol/water) .
Q. What spectroscopic techniques are used to confirm the molecular structure of this compound?
- Techniques :
- NMR : - and -NMR to verify substituent positions and aromaticity (e.g., δ 7.49–8.31 ppm for aryl protons) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] peaks) .
- X-ray Crystallography : For planar fused-ring systems and hydrogen-bonding patterns (e.g., N–H···O interactions) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Storage : –20°C in airtight containers, away from ignition sources (P210) .
- Handling : Use PPE (gloves, lab coat), work in fume hoods, and avoid skin/eye contact (P201, P202) .
- Emergency Measures : For spills, use inert absorbents; for exposure, rinse with water and seek medical attention (P101, P103) .
Advanced Research Questions
Q. How does structural modification of the triazoloquinazoline core influence biological activity?
- Case Study : Analogous compounds with phenylsulfonyl groups show varied anticancer activity. For instance:
- Thieno-fused triazoloquinazolines exhibit higher activity (e.g., 81.85% growth inhibition in renal cancer UO-31 cells) compared to aryl-fused derivatives .
- Substitutions at the 5-amine position (e.g., cyclohexyl or isopropyl groups) enhance solubility and target affinity .
- Methodological Insight : Use molecular docking (e.g., VLAK protocol) to predict interactions with targets like serotonin 5-HT receptors or JAK2 kinases .
Q. What mechanistic insights explain contradictory activity data in anticancer assays?
- Contradiction : Some triazoloquinazolines show low activity (e.g., <20% inhibition at 10 M) despite structural similarity to active compounds .
- Resolution :
- Solubility : Poor aqueous solubility limits cellular uptake. Use logP calculations and introduce polar groups (e.g., methoxy or sulfonamide) .
- Assay Conditions : Validate activity in multiple cell lines (e.g., NCI-60 panel) and use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?
- Approaches :
- ADMET Prediction : Use tools like SwissADME to optimize logP (aim for 2–3), topological polar surface area (TPSA <90 Ų), and blood-brain barrier permeability .
- Docking Studies : Identify key residues (e.g., hydrophobic pockets in kinases) for sulfonyl group interactions. For example, 3-(phenylsulfonyl) derivatives show selective 5-HT antagonism (IC < 100 nM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
